molecular formula C20H21N5O3 B2882338 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-73-7

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2882338
CAS No.: 876669-73-7
M. Wt: 379.42
InChI Key: STVYVDHKFUAVAQ-UHFFFAOYSA-N
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Description

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the purino[7,8-a]imidazole family. This compound is characterized by its unique structure, which includes an ethylphenyl group, dimethyl substitutions, and an oxopropyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of the purino[7,8-a]imidazole core, which can be derived from commercially available imidazole derivatives.

    Substitution Reactions: The ethylphenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures to ensure regioselectivity.

    Oxopropyl Group Addition: The oxopropyl group is introduced via a Friedel-Crafts acylation reaction, using reagents like acetyl chloride in the presence of a catalyst such as AlCl3.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis under optimized conditions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts (e.g., Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl or oxopropyl groups, using reagents such as sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Pd/C with H2 gas, LiAlH4 in dry ether.

    Substitution: NaH in DMF, organolithium reagents in THF.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism by which 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
  • 6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
  • 4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

CAS No.

876669-73-7

Molecular Formula

C20H21N5O3

Molecular Weight

379.42

IUPAC Name

6-(2-ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H21N5O3/c1-5-14-8-6-7-9-15(14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3

InChI Key

STVYVDHKFUAVAQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C

solubility

not available

Origin of Product

United States

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